Perspective on oligomeric products from lignin depolymerization: their generation, identification, and further valorization

Industrial Chemistry & Materials Pub Date: 2023-03-10 DOI: 10.1039/d2im00059h

Abstract

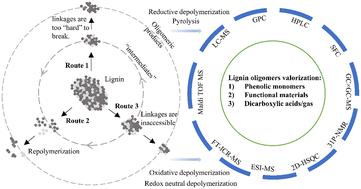

The present contribution emphasizes the formation of oligomeric products in various depolymerization approaches of lignin, namely reductive catalytic fractionation, oxidative catalytic fractionation, and pyrolysis. Three possible routes to form such oligomers in these depolymerization processes are summarized and compared from various studies conducted on model compounds. Next, the main identification techniques for characterizing oligomeric products are highlighted. Particular focus is given to 2D-HSQC-NMR, GPC, Maldi-TOF-MS and FT-ICR-MS, which represent the state-of-art characterization of lignin. Special attention was paid to the transferability of these techniques for depolymerized oligomeric lignin. Finally, both the existing and expected potential lignin valorization routes are discussed for these oligomers, and technical hurdles and recommendations are provided in an attempt to catalyze the development of new discoveries and enabling technologies.

Recommended Literature

- [1] Radiolysis of aqueous nitrate solutions

- [2] Nanoengineering of the Cu2ZnSnS4–TiO2 interface via atomic layer deposition of Al2O3 for high sensitivity photodetectors and solid state solar cells†

- [3] Solvent and ligand partition reaction pathways in nickel-mediated carboxylation of methylenecyclopropanes

- [4] Back cover

- [5] Osmapentalyne and osmapentalene complexes containing boron monofluoride ligands: structure, bonding and adaptive aromaticity†

- [6] Synthesis of a novel dendrimer core of oxo-vanadium phthalocyanine magnetic nano particles: as an efficient catalyst for the synthesis of 3,4-dihydropyrano[c]chromenes derivatives under green condition†

- [7] Electrostatically tuned rate of peptideself-assembly resolved by multiple particle tracking†‡

- [8] Effects of regular and decaffeinated roasted coffee (Coffea arabica and Coffea canephora) extracts and bioactive compounds on in vitro probiotic bacterial growth

- [9] The confinement effect of layered double hydroxides on intercalated pyromellitic acidic anions and highly selective uranium extraction from simulated seawater†

- [10] Front cover